molecular formula C17H23N3O B1375584 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile CAS No. 910575-37-0

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile

Cat. No.: B1375584
CAS No.: 910575-37-0
M. Wt: 285.4 g/mol
InChI Key: CUWWKXLRWJRGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile” is a chemical compound with the CAS Number: 910575-37-0 . It has a molecular weight of 285.39 and its IUPAC name is 4-(4-benzylpiperazin-1-yl)tetrahydro-2H-pyran-4-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23N3O/c18-15-17(6-12-21-13-7-17)20-10-8-19(9-11-20)14-16-4-2-1-3-5-16/h1-5H,6-14H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of benzene and pyrazole carbonitriles, including compounds structurally related to 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile, have been synthesized and characterized through spectroscopic analyses. These compounds show potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Nootropic Activity

  • Related compounds, synthesized from aminomethyl-benzyl-2-oxopyrrolidine, were tested for nootropic (cognitive enhancing) activity. These studies illustrate the potential of benzylpiperazine derivatives in neuropharmacology (Valenta et al., 1994).

Fluorescent Properties

  • Derivatives of benzimidazole and pyrazole carbonitriles, structurally similar to this compound, have been studied for their fluorescent properties. This suggests applications in materials science, particularly for fluorescent agents (Rangnekar & Rajadhyaksha, 1986).

Molecular Structure Analysis

  • Advanced spectroscopic and computational techniques have been employed to analyze the molecular structure of similar compounds, providing insights into the structural basis of their biological and chemical properties (Al‐Azmi & Shalaby, 2018).

Antioxidant Activity

  • Pyrimidine-containing heterocycles, related to this compound, have been synthesized and evaluated for their antioxidant activity. This highlights the potential of these compounds in oxidative stress-related therapeutic applications (Salem & Errayes, 2016).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c18-15-17(6-12-21-13-7-17)20-10-8-19(9-11-20)14-16-4-2-1-3-5-16/h1-5H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWWKXLRWJRGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.5 g (99.8 mmol) potassium cyanide were added to a solution of 10.0 g (96.9 mmol) tetrahydropyran-4-one and 17.1 g (97.0 mmol) 1-benzyl-piperazine in 25 mL 4 M HCl and 50 mL water while cooling with ice and the reaction mixture was stirred for 40 h at RT. The precipitate formed was suction filtered, washed with water and dried.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.